molecular formula C18H23N5O3 B2523935 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone CAS No. 2034497-48-6

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone

Cat. No.: B2523935
CAS No.: 2034497-48-6
M. Wt: 357.414
InChI Key: ODLYUJINDCXKPL-UHFFFAOYSA-N
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Description

The compound “(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a pyridine-pyrrolidine hybrid featuring a dimethylamino-substituted pyridazine ring linked via an ether bridge to a pyrrolidinyl group, which is further conjugated to a 6-ethoxypyridin-3-yl methanone moiety. Its comparison with structurally similar compounds provides insights into how substituent variations influence physicochemical properties, biological activity, and analytical cross-reactivity.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(6-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-25-16-7-5-13(11-19-16)18(24)23-10-9-14(12-23)26-17-8-6-15(20-21-17)22(2)3/h5-8,11,14H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLYUJINDCXKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. The presence of multiple functional groups suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development.

Structural Features

This compound consists of several key structural components:

  • Pyridazine ring : Known for its ability to interact with biological receptors.
  • Pyrrolidine moiety : Often involved in various chemical reactions and biological processes.
  • Dimethylamino group : Enhances solubility and may influence pharmacokinetics.

These structural features contribute to the compound's potential efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring is particularly noted for its ability to modulate the activity of various proteins, potentially leading to therapeutic effects.

In Vitro Studies

  • Histamine H3 Receptor Ligand : The compound has been identified as a ligand for the histamine H3 receptor, exhibiting a Ki value of 0.012 μM, indicating strong binding affinity. This suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders .
  • Phosphodiesterase Inhibition : Preliminary studies indicate that derivatives similar to this compound may act as phosphodiesterase inhibitors, which are crucial in managing diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating cyclic adenosine monophosphate (cAMP) levels .

Case Studies

A notable study investigated the effect of compounds structurally similar to this compound on multidrug resistance (MDR) in cancer cells. The results demonstrated that these compounds could enhance the uptake of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms . This highlights the potential of this compound in overcoming drug resistance in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-DimethylaminopyridazineContains dimethylamino and pyridazine ringsAntioxidant properties
Pyrrolidine derivativesIncorporate pyrrolidine ringsPotential neuroprotective effects
Ethoxy-substituted pyridinesFeature ethoxy groups on pyridine ringsAnticancer activity

This table illustrates how this compound compares with other compounds, emphasizing its unique combination of functional groups that may confer distinct biological activities.

Comparison with Similar Compounds

Key Differences :

  • Substituent on Pyridine Ring: The target compound has a 6-ethoxy group, whereas Compound A substitutes this with a smaller 6-methoxy group.
  • Heterocyclic Modifications : Compound B replaces the ethoxypyridine with a 3,5-dimethylisoxazole, introducing a rigid heterocycle that may alter binding pocket interactions . Compound C uses a simpler pyridin-3-yl group, reducing steric hindrance .
  • Linker Flexibility : All analogs retain the pyrrolidinyl ether bridge, critical for conformational flexibility and target engagement .

Physicochemical Properties

  • Molecular Weight : The ethoxy group increases molecular weight by ~14 g/mol compared to Compound A (343.4 vs. 345.4 for Compound B) .
  • Polar Surface Area (PSA) : The ethoxy group marginally reduces PSA (~5 Ų) relative to methoxy, favoring passive diffusion .

Analytical and Cross-Reactivity Considerations

Cross-Reactivity in Immunoassays

The ethoxy group may reduce cross-reactivity with antibodies designed for methoxy-containing analogs (e.g., Compound A). Cross-reactivity depends on assay format; competitive assays may show higher false-positive rates for methoxy analogs due to epitope similarity .

Similarity Metrics

  • Tanimoto Coefficient : Using Morgan fingerprints, the target compound and Compound A likely share a Tanimoto score >0.7, indicating high similarity. Compound B would score lower (<0.5) due to heterocyclic divergence .
  • Dice Similarity : Focused on pharmacophore features, Dice scores may highlight conserved pyrrolidinyl-pyridazine interactions across all analogs .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C18H23N5O3 357.4 6-ethoxy, pyridazin-3-yl dimethylamino
Compound A C17H21N5O3 343.4 6-methoxy, pyridazin-3-yl dimethylamino
Compound B C17H23N5O3 345.4 3,5-dimethylisoxazole
Compound C C16H19N5O2 313.4 Pyridin-3-yl

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